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Dioxabicyclo[3.2.1]octane

Cat. No.: B1260736
M. Wt: 114.14 g/mol
InChI Key: ZOYUGIKLXBEGIN-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Bridged Bicyclic Ethers

Bridged bicyclic compounds are molecules containing two rings that share two non-adjacent atoms, known as bridgehead atoms. chemistrysteps.commasterorganicchemistry.com The structure is defined by three paths or "bridges" connecting these two bridgehead carbons. masterorganicchemistry.comchadsprep.com The nomenclature for these systems, according to IUPAC rules, follows a specific format: bicyclo[x.y.z]alkane. chemistrysteps.comchadsprep.com

Bicyclo: This prefix indicates the presence of a bicyclic ring system. chadsprep.com

[x.y.z]: The numbers within the brackets represent the number of carbon atoms on each of the three bridges connecting the bridgehead carbons, listed in descending order. chadsprep.comslideshare.net

Alkane: The parent name indicates the total number of carbon atoms in the entire bicyclic system. chemistrysteps.comchadsprep.com

In the case of dioxabicyclo[3.2.1]octane , the name breaks down as follows:

Dioxa: This prefix indicates the presence of two oxygen atoms within the bicyclic framework, replacing two carbon atoms. The positions of these heteroatoms are specified by locants at the beginning of the name.

bicyclo: Signifies a bridged bicyclic structure.

[3.2.1]: This denotes the lengths of the bridges connecting the two bridgehead carbons. There are three atoms on the longest bridge, two on the second, and one on the shortest bridge.

octane: Refers to the total of eight atoms (six carbons and two oxygens) that constitute the bicyclic system. nih.gov

The specific arrangement of the two oxygen atoms gives rise to different isomers, each with a unique name and structure. Common isomers include:

2,6-Dioxabicyclo[3.2.1]octane: Found in natural products like the aurovertins. nih.govescholarship.org

2,8-Dioxabicyclo[3.2.1]octane: This core is a key component of zaragozic acids. clockss.orgthieme-connect.de

3,8-Dioxabicyclo[3.2.1]octane: This system is present in analogues of zoapatanol. acs.orgepo.org

6,8-Dioxabicyclo[3.2.1]octane: This framework is a common structural motif in many natural products and pheromones, such as brevicomin and frontalin (B1251666). nih.govnih.govias.ac.in

Numbering of the bicyclic system begins at one bridgehead carbon and proceeds along the longest bridge to the second bridgehead, then continues along the next longest bridge back to the starting bridgehead, and finally numbers the atoms of the shortest bridge. chemistrysteps.comchadsprep.com The starting bridgehead and direction of numbering are chosen to give substituents or heteroatoms the lowest possible locants.

Significance of the this compound Framework in Natural Products and Synthetic Targets

The this compound skeleton is a prevalent structural motif found in a wide array of biologically active natural products. nih.govacs.org This structural unit's prevalence makes it a highly significant target for total synthesis and a valuable building block for creating structurally complex and medicinally relevant molecules. clockss.orgresearchgate.net

Prominence in Natural Products:

Antifungal and Antibiotic Agents: The zaragozic acids, which contain a 2,8-dioxabicyclo[3.2.1]octane core, are potent inhibitors of squalene (B77637) synthase, an important enzyme in cholesterol biosynthesis, giving them significant antifungal properties. clockss.org The aurovertins, possessing a 2,6-dioxabicyclo[3.2.1]octane ring, are fungal polyketides that act as powerful inhibitors of ATP synthase. nih.govescholarship.orgacs.org Other natural products with this framework, such as those with the 2,7-dioxabicyclo[3.2.1]octane moiety, have shown notable antifungal and antibacterial activities. researchgate.net

Insect Pheromones: The 6,8-dioxabicyclo[3.2.1]octane system is the core structure of several insect pheromones. ias.ac.in For instance, exo-Brevicomin (B1210355) is an aggregation pheromone for the western pine beetle (Dendroctonus brevicomis), while Frontalin is a pheromone component for various species of bark beetles. ias.ac.in

Other Bioactive Compounds: Analogues of the natural product zoapatanol, which incorporate a 3,8-dioxabicyclo[3.2.1]octane system, have been synthesized and shown to possess high contragestational (antifertility) activity. acs.orgepo.org The 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) skeleton is also present in natural products like psoracorylifol B, didemniserinolipid B, and attenol B. nih.govacs.org Furthermore, compounds containing the 2,7-dioxabicyclo[3.2.1]octane moiety have been associated with activities such as the inhibition of α-mannosidase and cholinesterase. researchgate.net

Importance as Synthetic Targets:

The unique structural features and significant biological activities of natural products containing the this compound framework have made its synthesis a major focus in organic chemistry. clockss.orgacs.org Chemists have developed numerous strategies to construct this bicyclic acetal (B89532) system. These methods often involve key steps such as:

Intramolecular acetalization from dihydroxyaldehydes or ketones. clockss.orgresearchgate.net

Tandem reactions involving sequential acetalization and Prins cyclization. jlu.edu.cn

Palladium-catalyzed cyclization of appropriate alkenols. beilstein-journals.org

Dirhodium(II)-catalyzed intramolecular C-H bond insertion reactions. nih.gov

Zinc acetate-mediated rearrangement-cyclization reactions. clockss.org

The development of these synthetic routes is crucial not only for confirming the structure of natural products but also for producing analogues for structure-activity relationship studies and for providing access to larger quantities of these compounds for further biological investigation. acs.orgepo.org The use of this framework as a chiral building block allows for the diastereo- and enantio-controlled synthesis of a wide variety of other complex molecules, including sugars and alkaloids. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1260736 Dioxabicyclo[3.2.1]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,3-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O2/c1-2-6-3-5(1)4-7-8-6/h5-6H,1-4H2

InChI Key

ZOYUGIKLXBEGIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1COO2

Synonyms

dioxabicyclo(3.2.1)octane

Origin of Product

United States

Synthetic Methodologies for Dioxabicyclo 3.2.1 Octane Scaffolds

Strategies for Core Ring System Construction

The construction of the dioxabicyclo[3.2.1]octane core is the cornerstone of synthesizing molecules containing this scaffold. Chemists have devised numerous strategies that can be broadly categorized into several types of cyclization reactions, each offering unique advantages in terms of stereocontrol, efficiency, and substrate scope.

Cyclization Reactions

Cyclization reactions are the most common methods for assembling the bicyclic structure. These can involve the formation of one or both rings in a single or sequential manner, leveraging different types of intramolecular bond formations.

Intramolecular ketalization or acetalization is a traditional and widely used method for constructing the this compound core. This approach typically involves the acid-catalyzed cyclization of a precursor molecule containing a ketone or aldehyde and two hydroxyl groups, such as a keto diol. clockss.org

A novel variant of this strategy involves a molybdenum-mediated intramolecular nucleophilic ketalization. In this method, organometallic scaffolds bearing an internal alkoxide undergo a stereospecific C-O bond formation to establish the bicyclic ketal. nih.gov Subsequent oxidative decomplexation of the resulting anionic intermediate yields the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework with high enantiopurity. nih.gov This sequence has been successfully applied to the enantiocontrolled total synthesis of (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin. nih.gov

Another approach utilizes copper(I) iodide in dimethyl sulfoxide (B87167) (DMSO) to mediate the intramolecular cycloacetalization/ketalization of o-carbonyl allylbenzenes. This one-pot reaction forms three C–O bonds and constructs a benzofused this compound core in good yields. acs.org

Method Catalyst/Reagent Substrate Type Key Feature Reference
Molybdenum-mediated KetalizationTpMo(CO)2(5-oxo-η3-pyranyl) complexesInternal alkoxide-bearing scaffoldsStereospecific C-O bond formation with high enantiopurity. nih.gov
Copper-mediated CycloacetalizationCuI/DMSOo-Carbonyl allylbenzenesOne-pot formation of three C-O bonds to yield benzofused systems. acs.org

Cascade and domino reactions offer an efficient pathway to complex molecules like dioxabicyclo[3.2.1]octanes by combining multiple transformations into a single synthetic operation. These reactions enhance synthetic efficiency by minimizing purification steps, saving reagents, and reducing waste.

One such strategy employs a metal-organo relay catalysis system involving palladium and a phosphoric acid or halogen-bonding catalyst. This protocol facilitates a sequential N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization of vinylethylene carbonates and amine-substituted enones to construct the 6,8-dioxabicyclo[3.2.1]octane framework. acs.org Another example is a vanadium-catalyzed cascade, where ε-hydroxyl-β,γ-unsaturated ketones undergo epoxidation and subsequent ring rearrangement to form 6-hydroxyl-2,8-dioxabicyclo[3.2.1]octanes. acs.orgresearchgate.net

In the synthesis of the sorangicin A core, a key step involves a KHMDS-promoted cascade reaction, initiating with an epoxide ring formation followed by a ring-opening cascade. nih.gov Furthermore, hypervalent iodine-mediated domino reactions have been developed to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization sequence. nih.gov

Environmentally benign methods have also been explored, such as the glycine-catalyzed direct domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in an aqueous medium, which proceeds with excellent yields and diastereoselectivities. rsc.orgrsc.org A tandem reaction catalyzed by indium trichloride (B1173362) enables the synthesis of 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives from 2-methyl-4-penten-1,2-diol and various aromatic aldehydes through sequential acetalization, Prins cyclization, and intramolecular nucleophilic addition. jlu.edu.cn The total synthesis of didemniserinolipids has also been achieved using a cascade reaction involving desilylation, deacetalization, and selective intramolecular spiroketalization to generate the critical 6,8-dioxabicyclo[3.2.1]octane scaffold. nih.gov

Reaction Type Catalyst/Promoter Starting Materials Key Steps Reference
Palladium-Organo Relay CatalysisPalladium / Phosphoric AcidVinylethylene carbonates & Amine-substituted enonesN-allylic substitution, Diels-Alder, Intramolecular ketalization acs.org
Vanadium-Catalyzed CascadeVanadium complexε-hydroxyl-β,γ-unsaturated ketonesEpoxidation, Ring rearrangement acs.orgresearchgate.net
Epoxide Ring-Opening CascadeKHMDSBis-epoxide precursorEpoxide formation, Ring-opening nih.gov
Hypervalent Iodine-Mediated DominoHypervalent Iodine Reagentβ-keto allylaminesOxidation, Cyclization nih.gov
Glycine-Catalyzed DominoGlycineAldehydes & 4-oxoalkane-1,1,2,2-tetracarbonitrilesDomino reaction in water rsc.orgrsc.org
Indium-Catalyzed Tandem ReactionIndium trichloride2-methyl-4-penten-1,2-diol & Aromatic aldehydesAcetalization, Prins cyclization, Nucleophilic addition jlu.edu.cn
Spiroketalization CascadeAcid/BaseKetone-polyol precursorDesilylation, Deacetalization, Spiroketalization nih.gov

Intramolecular Wacker-type cyclization, a palladium-catalyzed oxidative cyclization of alkenols, provides an effective method for constructing the this compound core. rsc.org This strategy is particularly useful in the enantioselective synthesis of the core structure of complex natural products like the zaragozic acids. rsc.org The reaction typically involves the intramolecular attack of a hydroxyl group onto a palladium-activated alkene. beilstein-journals.orgnih.gov The scope of palladium-catalyzed cyclizations of various alkenols has been studied, demonstrating that these transformations can lead to the stereoselective construction of both mono- and bicyclic oxaheterocyclic derivatives. beilstein-journals.orgnih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and conceptually new strategy for the stereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton. oregonstate.edunih.gov This approach often employs a sequence of intermolecular ketalization followed by intramolecular RCM (termed K/RCM). nih.govacs.orgacs.org The K/RCM strategy reverses the traditional sequence of C-C bond formation followed by ketalization, which can minimize the use of protecting groups. acs.org

This methodology has been successfully applied to the synthesis of insect pheromones like (+)-exo- and endo-brevicomin. oregonstate.edunih.gov In these syntheses, a triene substrate, derived from the ketalization of a diol and a ketone, undergoes desymmetrization via RCM using a Grubbs catalyst to form the bicyclic acetal (B89532) core. oregonstate.edu The resulting bicyclic acetals contain double bonds that can be further derivatized, for instance, through catalytic hydrogenation to yield the final natural product. oregonstate.edu The K/RCM strategy has also been central to the modular synthesis of (+)-didemniserinolipid B, where it was used to establish the 6,8-dioxabicyclo[3.2.1]octane core. nih.govacs.orgacs.org

Target Molecule RCM Substrate Catalyst Key Feature Reference
(+)-exo-BrevicominTriene from (3R,4R)-3,4-dihydroxy-1,5-hexadieneGrubbs catalystDesymmetrization of a C2-symmetric triene via RCM. oregonstate.edu
rac-endo-BrevicominTriene from meso-3,4-dihydroxy-1,5-hexadieneGrubbs catalystDesymmetrization of a meso triene via RCM. oregonstate.edu
(+)-Didemniserinolipid BBicyclic ketal precursorGrubbs catalystKetalization/Ring-Closing Metathesis (K/RCM) strategy. nih.govacs.orgacs.org

A mild and selective procedure for the synthesis of chiral 6,8-dioxabicyclo[3.2.1]octane ring systems under neutral conditions involves an intramolecular hydrogen abstraction (IHA) reaction promoted by alkoxy radicals. nih.govacs.orgresearchgate.net This method is particularly effective when applied to carbohydrate precursors. nih.govfao.org

The reaction is initiated by generating an alkoxy radical from a suitably protected alcohol, typically using reagents like (diacetoxyiodo)benzene (B116549) (DIB) or iodosylbenzene in the presence of iodine. acs.orgresearchgate.net The generated alkoxy radical then abstracts a hydrogen atom from a specific carbon within the same molecule. nih.gov The resulting C-radical intermediate is subsequently oxidized to an oxycarbenium ion, which is then trapped intramolecularly by a hydroxyl group to form the bicyclic ketal. nih.govacs.org This process can be viewed as an intramolecular glycosidation and serves as a useful method for preparing chiral synthons and for the selective oxidation of specific carbons in a carbohydrate skeleton. nih.govfao.org

Cycloaddition Reactions (e.g., Carbonyl Ylide Cycloaddition)

Cycloaddition reactions represent a powerful tool for the rapid assembly of the this compound core. Among these, the [3+3] cycloaddition of carbonyl ylides has proven particularly effective. acs.org This strategy often involves the rhodium-catalyzed reaction of a diazocarbonyl compound, which generates a carbonyl ylide intermediate that can then undergo a cycloaddition with a suitable dipolarophile. nih.govresearchgate.net

For instance, the synthesis of the core of squalestatins/zaragozic acids has been achieved through a stereoselective carbonyl ylide formation followed by cycloaddition with methyl glyoxylate (B1226380). beilstein-journals.org In one approach, a diazoketone derived from an alkylated tartrate was treated with a rhodium(II) catalyst to generate a cyclic carbonyl ylide. This intermediate was then trapped with methyl glyoxylate in a [3+2] cycloaddition, which, after an acid-catalyzed rearrangement, yielded the desired 2,8-dioxabicyclo[3.2.1]octane core. acs.org The stereochemical outcome of this cycloaddition is often controlled by the preferential attack of the dipolarophile on the less-hindered face of the carbonyl ylide. acs.org

A cooperative catalysis system using both a rhodium catalyst and an achiral phosphoric acid has been developed for the [3+3] cycloaddition of in situ-generated carbonyl ylides with quinone monoimines. This method efficiently produces highly functionalized benzofused this compound scaffolds bearing two quaternary centers in good to excellent yields. acs.org

Table 1: Examples of Carbonyl Ylide Cycloaddition in this compound Synthesis

ReactantsCatalyst/ConditionsProduct CoreKey Feature
α-Diazo ester and 3-butyn-2-one[Rh₂(OAc)₄]Functionalized 2,8-dioxabicyclo[3.2.1]octaneSingle diastereomer obtained nih.gov
Diazoketone and methyl glyoxylateRh(II) catalyst, then acidSqualestatin/zaragozic acid coreStereoselective cycloaddition followed by rearrangement beilstein-journals.orgacs.org
Carbonyl ylide and quinone monoimineCooperative Rh/achiral phosphoric acidBenzofused this compoundFormation of two quaternary centers acs.org

Derivatization from Pre-existing Carbohydrate Scaffolds

Carbohydrates serve as excellent starting materials for the synthesis of chiral this compound scaffolds due to their inherent stereochemistry. nih.govacs.orgacs.org This "chiral pool" approach leverages the readily available and stereochemically rich structures of sugars to construct complex targets. oup.comresearchgate.net For example, sedoheptulosan, a naturally occurring 2,7-anhydro-β-d-glyco-hept-2-ulopyranose, possesses a 6,8-dioxabicyclo[3.2.1]octane structure. nih.gov

One common strategy involves the intramolecular cyclization of carbohydrate-derived precursors. For instance, specifically protected anhydroalditols can be treated with reagents like (diacetoxyiodo)benzene and iodine to induce an intramolecular hydrogen abstraction by an alkoxy radical. This is followed by oxidation to an oxycarbenium ion, which then undergoes cyclization to form the chiral 6,8-dioxabicyclo[3.2.1]octane ring system under neutral conditions. nih.gov Another approach involves a radical cascade reaction on C-glycosyl substrates, initiated by alkoxyl radicals, to construct the 4-deoxy-6,8-dioxabicyclo[3.2.1]octane framework. nih.govacs.orgacs.org

The synthesis of siladenoserinol analogs, which feature a 6,8-dioxabicyclo[3.2.1]octane skeleton, has been achieved using d-ribose (B76849) and d-mannitol as chiral sources. oup.com This highlights the versatility of using different carbohydrates to access diastereomerically distinct products. A key step in this synthesis was the development of a gold-catalyzed direct formation of the bicycloketal from an acetonide-protected diol. oup.com

Multi-component Coupling and Sequential Catalysis

Multi-component reactions and sequential catalysis offer a highly efficient and modular approach to the synthesis of this compound scaffolds. acs.org These strategies allow for the rapid assembly of complex structures from simple starting materials in a single pot or a streamlined sequence, often generating molecular diversity. thieme-connect.comthieme-connect.com

A modular synthesis of 2,8-dioxabicyclo[3.2.1]octane ketals has been developed using sequential catalysis. acs.orgscispace.com The process begins with a nickel-catalyzed three-component coupling of a 1,3-diene, an aldehyde, and an acylzirconocene reagent to form an ε-hydroxyl-β,γ-unsaturated ketone. This intermediate then undergoes a vanadium-catalyzed cascade of epoxidation and ring rearrangement to furnish the 6-hydroxyl-2,8-dioxabicyclo[3.2.1]octane product. acs.org

Another powerful multi-component strategy combines a catalytic hetero-Diels-Alder reaction with an allylboration sequence. thieme-connect.comthieme-connect.com This three-component reaction generates α-hydroxyalkyl dihydropyrans, which are valuable precursors for the asymmetric construction of the 6,8-dioxabicyclo[3.2.1]octane ring system. The versatility of this approach was demonstrated in the enantioselective synthesis of (+)-iso-exo-brevicomin. thieme-connect.com Additionally, tandem reactions involving sequential acetalization, Prins cyclization, and intramolecular nucleophilic addition have been used to obtain 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives in one pot. jlu.edu.cn

Control of Stereochemistry in this compound Synthesis

Given the chiral nature of the this compound core in many natural products, the control of stereochemistry during its synthesis is paramount. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Approaches

Diastereoselective methods aim to control the relative configuration of the newly formed stereocenters. Domino reactions have been particularly effective in this regard. For example, a glycine-catalyzed domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in an aqueous medium proceeds with moderate to excellent diastereoselectivity. rsc.orgrsc.org

Another strategy involves a palladium-organo relay catalysis for the reaction of vinylethylene carbonates and amine-substituted enones, which constructs the 6,8-dioxabicyclo[3.2.1]octane framework in a single step with high diastereoselectivity. acs.org The formation of an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative has been identified as the crucial step for the diastereoselectivity in the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org The three-component coupling protocol used in the synthesis of the (+)-sorangicin A core also proceeded with high diastereoselectivity, yielding a single diastereomer. nih.gov

Table 2: Selected Diastereoselective Syntheses of this compound Derivatives

Reaction TypeCatalyst/ReagentKey FeatureDiastereoselectivity
Domino ReactionGlycineSynthesis of imino-dioxabicyclooctanes in waterModerate to excellent rsc.orgrsc.org
Relay CatalysisPalladium/OrganocatalystConstruction from vinylethylene carbonatesHigh acs.org
Three-Component Couplingt-BuLi, Me₂ZnSynthesis of (+)-Sorangicin A coreSingle diastereomer obtained nih.gov

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several methods have been successfully applied to the synthesis of this compound systems. Regioselective asymmetric dihydroxylation of 7-methyl-1,6-octadiene (B1581185) provides an efficient two-step route to both enantiomers of 7,7-dimethyl-6,8-dioxa-bicyclo[3.2.1]octane. thieme-connect.de

A catalytic asymmetric hetero-Diels-Alder–allylboration sequence provides a powerful method for the enantioselective synthesis of 6,8-dioxabicyclo[3.2.1]octane subunits. thieme-connect.comthieme-connect.com For example, using Jacobsen's chiral Cr(III) catalyst, α-hydroxyalkyl dihydropyrans can be produced with high enantiomeric excess (>95% ee), which are then converted to the target bicyclic system. thieme-connect.com Intramolecular Wacker-type cyclization reactions have also been employed for the enantioselective synthesis of the this compound core found in zaragozic acid analogues. rsc.org

Chiral Pool and Auxiliary Strategies

The use of the chiral pool, primarily carbohydrates, is a cornerstone of the stereocontrolled synthesis of dioxabicyclo[3.2.1]octanes. nih.govoup.com As discussed previously (Section 2.1.2), commercially available sugars like D-ribose, D-mannitol, and D-mannose serve as inexpensive and stereochemically defined starting materials. oup.com This strategy directly translates the chirality of the starting material to the final product. Levoglucosenone (B1675106), a pyrolysis product of cellulose, is another important chiral building block derived from the chiral pool. nih.gov

In addition to the chiral pool, chiral auxiliaries are employed to direct the stereochemical course of a reaction. google.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. google.com Once the desired stereochemistry is set, the auxiliary can be removed. For example, a family of chiral auxiliaries derived from levoglucosenone has been developed and evaluated in Diels-Alder reactions, demonstrating high diastereoselectivity. researchgate.net While not directly forming the bicyclic system in this instance, it showcases how carbohydrate-derived chiral molecules can be used to control stereochemistry in complex syntheses.

Reactivity and Chemical Transformations of Dioxabicyclo 3.2.1 Octane Derivatives

Skeletal Rearrangements

The rigid framework of dioxabicyclo[3.2.1]octane derivatives is susceptible to various rearrangement reactions, often triggered by the formation of reactive intermediates. These transformations can lead to significant alterations of the core structure, providing access to a variety of other bicyclic systems.

Oxygen Migration Phenomena

A notable rearrangement within the 6,8-dioxabicyclo[3.2.1]octane system involves the migration of an oxygen atom. For instance, the treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine (B92270) has been shown to induce an oxygen migration from the C5 to the C4 position. beilstein-journals.orgnih.govune.edu.aubeilstein-archives.orgnih.govresearchgate.net This particular rearrangement proceeds through a chlorosulfite intermediate and results in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.govune.edu.aubeilstein-archives.orgnih.govresearchgate.net

The stereochemistry at the C4 position plays a crucial role in determining the outcome of these migrations. When the hydroxyl group at C4 is in an equatorial orientation, the oxygen at the O8 position is properly aligned to migrate, leading to a 3,8-dioxabicyclo[3.2.1]octane derivative. nih.gov Conversely, an axial hydroxyl group at C4 favors the migration of the O6 oxygen, resulting in the formation of a 2,4-dioxabicyclo[2.2.2]octane system. nih.gov This stereochemical dependence is attributed to the alignment of the migrating oxygen with the σ* orbital of the C-O bond at the reaction center. nih.gov

Acid-Catalyzed Rearrangements

Acid-catalyzed conditions can also promote significant skeletal rearrangements in this compound derivatives and their precursors. For example, substituted dihydropyrans, which can be precursors to this compound systems, undergo acid-catalyzed rearrangements to yield highly functionalized isochroman (B46142) and dioxabicyclooctane scaffolds. nih.gov In some instances, the rearrangement of a 2-methallyl ether substrate under acidic conditions unexpectedly led to the formation of a this compound derivative. nih.gov This transformation is proposed to proceed through a tertiary carbocation that undergoes a 1,2-hydride shift to form an oxocarbenium ion, which is then trapped to form the bicyclic system. nih.gov

Furthermore, the acid-catalyzed rearrangement of tropone (B1200060) endoperoxides, specifically an 8,9-dioxabicyclo[3.2.2]nona-3,6-diene derivative, has been observed to produce an 8-oxabicyclo[3.2.1]octane derivative. kyushu-u.ac.jpkyushu-u.ac.jp This reaction is initiated by the epoxidation of the endoperoxide, followed by cleavage of the O-O bond to form a γ-hydroxyketone, which then cyclizes to the more stable 8-oxabicyclo[3.2.1]octane system. kyushu-u.ac.jpkyushu-u.ac.jp

Halogenation-Promoted Rearrangements (e.g., Thionyl Chloride, Appel Conditions)

Reagents commonly used for halogenation reactions, such as thionyl chloride and those employed in Appel conditions (triphenylphosphine and a carbon tetrahalide), can also induce skeletal rearrangements in 6,8-dioxabicyclo[3.2.1]octan-4-ols. beilstein-journals.orgnih.govune.edu.aubeilstein-archives.orgnih.gov As mentioned previously, the reaction with thionyl chloride and pyridine leads to an oxygen migration and the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane. beilstein-journals.orgnih.govune.edu.aubeilstein-archives.orgnih.govresearchgate.net

Similarly, subjecting 6,8-dioxabicyclo[3.2.1]octan-4-ols to Appel conditions results in a comparable rearrangement, proceeding through an alkoxytriphenylphosphonium intermediate. beilstein-journals.orgnih.govune.edu.aubeilstein-archives.orgnih.gov It is noteworthy that analogous allylic alcohols with either endocyclic or exocyclic double bonds typically undergo chlorination without rearrangement under these conditions, due to the formation of stable allylic cations. beilstein-journals.orgnih.govune.edu.aunih.gov

Functionalization Reactions at Specific Positions

Beyond skeletal rearrangements, the this compound framework can be selectively functionalized at various positions, allowing for the introduction of diverse chemical groups and the construction of more complex molecules.

Introduction of Heteroatom Functionalities (e.g., Amine, Hydroxyl)

The introduction of heteroatom functionalities, such as amine and hydroxyl groups, onto the this compound scaffold is a key strategy for modifying its properties and creating new derivatives. For instance, 6,8-dioxabicyclo[3.2.1]octan-4-amine can be synthesized from the corresponding 4-ol derivatives through rearrangement reactions. The rigid bicyclic structure of these amino derivatives makes them valuable chiral building blocks.

The synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which incorporate a nitrogen atom into the bicyclic framework, has also been explored. researchgate.netnih.gov These compounds, possessing a tropane-like structure with additional heteroatoms, have shown potential as ligands for the human dopamine (B1211576) transporter. researchgate.netnih.gov Furthermore, the synthesis of 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol highlights the introduction of both halogen and hydroxyl functionalities. smolecule.com The presence of the iodine atom makes this compound a versatile intermediate for further functionalization through nucleophilic substitution reactions. smolecule.com

Carbon-Carbon Bond Forming Reactions on the this compound Framework

Carbon-carbon bond formation is a fundamental transformation for elaborating the this compound core. The rearranged product, 2-chloro-3,8-dioxabicyclo[3.2.1]octane, can undergo further reactions to introduce new carbon-based substituents. For example, reaction with allyltrimethylsilane (B147118) catalyzed by aluminum chloride results in the displacement of the chloro group with an allyl group. beilstein-journals.orgbeilstein-archives.org

Ring-expansion reactions of Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) with ethyl diazoacetate, promoted by a Lewis acid, lead to the insertion of a carbon atom into the C3-C4 bond, forming a 7,9-dioxabicyclo[4.2.1]nonan-5-one system. publish.csiro.au Additionally, a novel method for constructing the 2,8-dioxabicyclo[3.2.1]octane skeleton from a 2,5-dialkyltetrahydrofuran derivative has been developed, involving an intramolecular rearrangement-cyclization mediated by zinc acetate. clockss.org

Ring-Opening and Cleavage Reactions

The structural framework of this compound is susceptible to various ring-opening and cleavage reactions, which are often dictated by the position of substituents and the reaction conditions employed. These transformations are valuable in synthetic chemistry for generating diverse molecular architectures.

One significant pathway involves the cleavage of the C-O bonds within the bicyclic system. For instance, the hydrogenolysis of 6,8-dioxabicyclo[3.2.1]octane using aluminum chloride hydride demonstrates a preferred direction of ring cleavage. acs.org This type of selective bond breaking is crucial for targeted molecular modifications. Similarly, selective C-O bond cleavage can lead to the synthesis of enones, monoacetates, and diacetate derivatives. thieme-connect.com

In the context of atmospheric chemistry, the photooxidation of aromatic hydrocarbons like o-, m-, and p-xylenes can lead to the formation of 6,7-dioxabicyclo[3.2.1]octane intermediates. The subsequent ring cleavage of these adducts is proposed to explain the formation of α-dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal. oup.com

Acid-catalyzed reactions are also a common method for inducing ring-opening. In the synthesis of a subtarget for the antibiotic (+)-sorangicin A, a key step involves the regio- and stereocontrolled acid-catalyzed ring opening of an epoxide to construct the C(30-38) this compound core. nih.gov Furthermore, derivatives such as 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can undergo cationic ring-opening polymerization when initiated by strong Lewis acids like boron trifluoride. smolecule.com

The reactivity is also influenced by the presence of other functionalities. The transformation of 2-hydroxychalcones can proceed via a nucleophilic three-membered ring opening followed by cyclization to yield a benzannulated 2,8-dioxabicyclo[3.2.1]octane scaffold. rsc.org Additionally, oxidative and hydrolytic cleavage has been studied for cyclopropane (B1198618) and spirocyclobutane derivatives of 6,8-dioxabicyclo[3.2.1]octane, which are transformation products of levoglucosenone (B1675106). researchgate.net

Table 1: Examples of Ring-Opening and Cleavage Reactions

Starting Material Reagents/Conditions Reaction Type Product(s)
6,8-Dioxabicyclo[3.2.1]octane Aluminum chloride hydride Hydrogenolysis/Ring Cleavage Cleaved ether derivatives
OH–aromatics-O₂ adduct (6,7-Dioxabicyclo[3.2.1]octane intermediate) Photooxidation Ring Cleavage Glyoxal, methylglyoxal
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane Boron trifluoride or Aluminum chloride Cationic Ring-Opening Polymer
Epoxide precursor with alkyne-Co₂(CO)₈ complex Acid catalysis Epoxide Ring-Opening/Cyclization This compound subtarget

Reactivity of Substituted this compound Analogs

The reactivity of the this compound system is significantly influenced by the nature and position of its substituents. These modifications can lead to skeletal rearrangements, facilitate substitutions, or enable ring expansions, thereby increasing the synthetic utility of this scaffold.

A notable reaction of substituted analogs is the skeletal rearrangement observed in 6,8-dioxabicyclo[3.2.1]octan-4-ols. beilstein-journals.org When these alcohols are treated with thionyl chloride (SOCl₂) in pyridine or under Appel conditions, an oxygen migration from C5 to C4 occurs. beilstein-journals.org This rearrangement proceeds through a chlorosulfite or an alkoxytriphenylphosphonium intermediate, respectively, to yield a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org The resulting chloroalkyl ethers are themselves useful intermediates; for example, the chloro substituent can be displaced by an allyl group using allyltrimethylsilane and aluminum chloride. beilstein-journals.orgbeilstein-archives.org

Halogenated derivatives exhibit distinct reactivity. For instance, 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is notable for its susceptibility to nucleophilic substitution reactions, enhanced by the presence of the bromine atoms. smolecule.com This dual bromination increases its reactivity compared to similar monobrominated compounds. smolecule.com

Ring expansion reactions have been developed for derivatives like Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one). Lewis acid-promoted reactions of Cyrene with ethyl diazoacetate result in the insertion of a methylene (B1212753) group into the C3–C4 bond. publish.csiro.au This process yields a ring-expanded 7,9-dioxabicyclo[4.2.1]nonan-5-one system, termed homocyrene, after hydrolysis and decarboxylation. publish.csiro.au However, the success of this ring expansion is sensitive to the substitution pattern, with some substituted derivatives giving low yields of expansion products. publish.csiro.au

The reactivity of unsaturated derivatives has also been explored. The reaction of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol with diazomethane (B1218177) in the presence of a palladium catalyst affords the corresponding cyclopropane derivative. researchgate.net In contrast, allylic alcohols with endocyclic or exocyclic unsaturation undergo chlorination without rearrangement when treated with SOCl₂, due to the formation of stable allylic cations. beilstein-journals.org

Table 2: Reactivity of Substituted this compound Analogs

Substituted Analog Reagents/Conditions Reaction Type Product(s)
6,8-Dioxabicyclo[3.2.1]octan-4-ol SOCl₂ / Pyridine Skeletal Rearrangement 2-Chloro-3,8-dioxabicyclo[3.2.1]octane
6,8-Dioxabicyclo[3.2.1]octan-4-ol Appel conditions (e.g., CBr₄, PPh₃) Skeletal Rearrangement 2-Bromo-3,8-dioxabicyclo[3.2.1]octane
Cyrene (6,8-Dioxabicyclo[3.2.1]octan-4-one) Ethyl diazoacetate / Lewis acid Ring Expansion 7,9-Dioxabicyclo[4.2.1]nonan-5-one (Homocyrene)
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane Nucleophiles (e.g., Grignard reagents) Nucleophilic Substitution Alkylated or oxygenated derivatives

Stereochemical Investigations of Dioxabicyclo 3.2.1 Octane Systems

Determination of Relative and Absolute Configurations

The unambiguous assignment of stereochemistry in dioxabicyclo[3.2.1]octane derivatives is fundamental for structure-activity relationship studies and total synthesis efforts. Researchers employ a combination of modern spectroscopic techniques and classical chemical methods to elucidate the three-dimensional arrangement of atoms in these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the this compound core. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlation data that helps in establishing the spatial proximity of protons, thereby defining the relative configuration of substituents. nih.gov For instance, the analysis of coupling constants and NOESY correlations has been instrumental in determining the relative and absolute configurations of paecilonic acids A and B, two bicyclic fatty acids possessing a 6,8-dioxabicyclo[3.2.1]octane skeleton. nih.gov

Vibrational Circular Dichroism (VCD) has emerged as a potent technique for determining the absolute configuration of chiral molecules, including complex systems like dioxabicyclo[3.2.1]octanes. psu.edu VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. psu.edu By comparing the experimental VCD spectrum with spectra calculated for different enantiomers using quantum mechanical methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. psu.educore.ac.uk This ab initio approach has been successfully applied to determine the absolute configuration and conformation of various natural products. psu.edu For example, the VCD spectrum of frontalin (B1251666), a pheromone with a 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane structure, was calculated for its different possible conformations, and comparison with the experimental spectrum allowed for a definitive conformational assignment. psu.edu

The combined application of NMR and chiroptical methods like VCD provides a robust strategy for the complete stereochemical elucidation of this compound systems. nih.govpsu.edu

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govgoogle.com When a suitable single crystal of a this compound derivative can be obtained, X-ray diffraction analysis reveals the precise atomic coordinates, bond lengths, and bond angles, thereby confirming the relative and, often, the absolute configuration. nih.govnih.gov

For example, the structures of various substituted 6,8-dioxabicyclo[3.2.1]octane derivatives have been unequivocally confirmed by X-ray crystallography. nih.govacs.org In a study on the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, X-ray crystallography was used to confirm the structures of the resulting products, verifying the bond migrations and stereochemical outcomes. nih.gov Similarly, the absolute configuration of disseminin A, a polyketide metabolite containing a this compound ring system, was assigned through X-ray crystallographic analysis of its p-bromobenzoate derivative. nih.gov

The table below summarizes crystallographic data for a representative 3-aza-6,8-dioxabicyclo[3.2.1]octane derivative. researchgate.net

Crystal ParameterValue
Crystal systemMonoclinic
Space groupPc
a (Å)18.312(3)
b (Å)14.838(3)
c (Å)7.6227(14)
β (°)97.981(4)
Volume (ų)2051.1(6)
Z2
Table 1: Crystallographic data for a 3-aza-6,8-dioxabicyclo[3.2.1]octane derivative. researchgate.net

Conformational Analysis of the Bridged Bicyclic System

Theoretical calculations and spectroscopic data, particularly from NMR and VCD, are crucial for understanding the conformational preferences of the this compound system. psu.eduresearchgate.netcdnsciencepub.com For instance, in the case of frontalin, VCD spectra calculated for both chair and boat conformations of the six-membered ring were compared to the experimental spectrum, which unequivocally showed that frontalin exists in a specific conformation. psu.edu Studies on various bicyclo[3.2.1]octane analogs, including 6,8-dioxabicyclo[3.2.1]octane, have utilized vibrational spectra (infrared and Raman) in conjunction with ab initio calculations to assign vibrational modes and infer conformational details. researchgate.netcdnsciencepub.com

In some substituted derivatives, such as certain 3-aza-6,8-dioxabicyclo[3.2.1]octanes, one of the morpholine (B109124) rings (part of the bicyclic system) can adopt a chair conformation while another part of the molecule assumes a boat-like structure. researchgate.net

Impact of Substituents on Stereochemistry and Conformation

The presence of substituents on the this compound core can significantly influence both its stereochemistry and conformational preferences. The size, electronics, and position of the substituents can dictate the outcome of chemical reactions and alter the equilibrium between different conformations.

For example, in the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the configuration of the hydroxyl group at the C4 position determines the reaction pathway. nih.gov An equatorial hydroxyl group leads to the migration of the O8 oxygen, while an axial hydroxyl group results in the migration of the O6 oxygen, leading to different bicyclic systems. nih.gov This demonstrates a profound substituent effect on the stereochemical outcome of the reaction, driven by the rigid conformation of the bicyclic ring system. nih.gov

Computational and Theoretical Studies on Dioxabicyclo 3.2.1 Octane

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been extensively used to investigate the fundamental properties of dioxabicyclo[3.2.1]octane and its derivatives. These methods offer a powerful approach to understanding the molecule's electronic characteristics and predicting its spectroscopic behavior with high accuracy.

The stability of the this compound ring system is a key aspect of its chemistry, influencing its formation and reactivity. DFT calculations have been employed to determine the relative stabilities of various stereoisomers and derivatives. For instance, in a study of complex natural products containing the 6,8-dioxabicyclo[3.2.1]octane core, DFT was used to assess the stability of different isomers. According to DFT calculations on quinic acid stereoisomers, which feature this bicyclic core, the relative stability is in the order of (−)-quinic acid = (+)-quinic acid > neo-quinic acid > cis-quinic acid ≈ muco-quinic acid ≈ (+)-epi-quinic acid = (−)-epi-quinic acid ≈ scyllo-quinic acid core.ac.uk. The neo-quinic acid isomer was found to be 4.82 kcal/mol less stable than the global minimum, while other isomers were around 6 kcal/mol less stable core.ac.uk.

These computational approaches allow for the calculation of thermodynamic quantities like enthalpy, entropy, and Gibbs free energy, providing a quantitative comparison of the relative energies of different molecular arrangements. Such analyses are crucial for predicting the favored products in a synthesis and understanding the inherent structural preferences of the bicyclic system.

One of the most significant applications of quantum chemical calculations for this compound has been the prediction of its chiroptical properties, such as optical rotation (OR) and Vibrational Circular Dichroism (VCD) spectra. These predictions are vital for determining the absolute configuration of chiral molecules.

Ab initio DFT calculations have proven to be exceptionally effective in this area. Studies have shown that harmonic force fields calculated using the B3LYP hybrid functional with a 6-31G* basis set yield theoretical VCD spectra for 6,8-dioxabicyclo[3.2.1]octane that are in impressive agreement with experimental spectra acs.org. In contrast, calculations using other functionals like LSDA and BLYP, or even ab initio methods like SCF and MP2 with the same basis set, were found to be in significantly worse agreement with experimental results acs.org.

The table below summarizes the comparison of different computational methods for predicting the VCD spectra of 6,8-dioxabicyclo[3.2.1]octane.

Method/FunctionalBasis SetAgreement with Experiment
DFT/B3LYP 6-31GExcellent
MP2 6-31GVery Good
SCF 6-31GPoor
DFT/LSDA 6-31GPoor
DFT/BLYP 6-31G*Poor

Similarly, DFT has been used to calculate the specific rotation of several 6,8-dioxabicyclo[3.2.1]octane derivatives researchgate.net. These calculations, using Gauge-Invariant Atomic Orbitals (GIAOs) to ensure origin independence, successfully predict the correct signs of the optical rotation. While the magnitudes may differ from experimental values by an average of 10–20 degrees [dm (g/cc)]⁻¹, the inclusion of solvent effects via the polarized continuum model (PCM) improves the agreement researchgate.net. This demonstrates the power of DFT calculations in elucidating the absolute configurations of chiral molecules containing the this compound scaffold researchgate.net.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. For this compound, these methods have been used to analyze transition states, elucidate reaction mechanisms, and understand the role of catalysts in its synthesis.

The formation of the this compound ring system often involves complex cyclization reactions. Computational studies have provided detailed insights into these pathways. For example, the biosynthesis of aurovertins, which contain a 2,6-dioxabicyclo[3.2.1]octane ring, is proposed to proceed from a polyene precursor through regioselective oxidations and epoxide openings nih.gov. Computational modeling suggests that a key step is an anti-Baldwin 6-endo-tet ring opening of an epoxide to form the bicyclic ether product nih.gov.

In synthetic chemistry, quantum chemical calculations have been used to study the mechanism of formation of key intermediates. For the stereoselective assembly of a substituted 6,8-dioxabicyclo[3.2.1]octane, the reaction mechanism was studied at the MP2/6-311++G**//B3LYP/6-31G* level of theory acs.org. The calculations revealed an activation barrier of 15.2 kcal/mol for the addition of a carbanion to acetylene, a critical step in forming the precursor to the bicyclic system acs.org. Subsequent addition to the resulting C=C double bond was found to have a negligible activation barrier of less than 1 kcal/mol acs.org.

Furthermore, computational analysis has been used to understand rearrangements of the this compound skeleton. Studies on the reaction of certain 6,8-dioxabicyclo[3.2.1]octan-4-ols showed that while the formation of an allylic cation intermediate occurred readily, the transition states required for rearrangement were inaccessible, leading only to chloride addition products beilstein-journals.org.

Catalysts play a crucial role in the efficient and stereoselective synthesis of the this compound framework. Computational studies help to illuminate the function of these catalysts at a molecular level.

In the biosynthesis of aurovertin (B1171891) E, computational results suggest that the formation of the this compound moiety is facilitated by an enzyme environment, such as that provided by the enzymes AurC or AurD nih.gov. These enzymes likely provide the necessary general acid/base residues to catalyze the critical ring-forming step nih.gov.

In the realm of synthetic chemistry, a palladium-organo relay catalysis system has been developed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks semanticscholar.org. This process involves a sequence of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, promoted by a combination of palladium and a phosphoric acid or halogen-bonding catalyst semanticscholar.org. Another study details a Pd(II)-catalyzed domino process that proceeds via a chemoselective ring expansion and a 1,2-dyotropic rearrangement to efficiently form 6,8-dioxabicyclo[3.2.1]octanes from γ,δ-dihydroxyalkenes chemeo.com.

Conformational Energy Landscape Studies

The this compound skeleton is a rigid bicyclic system, but its derivatives can possess flexible side chains or exist in different conformations. Understanding the conformational energy landscape is crucial for predicting the molecule's shape, reactivity, and biological activity.

For flexible molecules containing bicyclic systems, computational studies can predict the relative energies of different conformations, such as chair and boat forms. For example, in a study of related hexahydronaphthalenone structures, DFT calculations predicted the relative energies of "trans-chair," "cis-chair," and "trans-boat" conformations, demonstrating that the "trans-chair" is the most stable researchgate.net. The predicted energy differences between conformers were consistent with experimental observations from vibrational spectra, where weak bands could be attributed to less stable conformations researchgate.net. Such analyses, while not on the parent this compound, exemplify the methodology used to map the conformational energy landscape of these types of constrained ring systems.

Application of Molecular Modeling in Scaffold Design

Computational and theoretical studies are pivotal in harnessing the unique structural features of the this compound framework for rational drug design and synthetic strategy development. Molecular modeling techniques, ranging from quantum chemical calculations to molecular docking, have been instrumental in exploring the potential of this scaffold, predicting molecular properties, and guiding the synthesis of novel derivatives with desired biological activities.

A significant application of these in silico methods is in the design of new therapeutic agents. For instance, the this compound skeleton has been successfully employed as a scaffold for the design of novel Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of diabetes. eurekaselect.comresearcher.lifenih.govbenthamdirect.com In one such study, molecular docking was used to investigate the binding affinity of newly designed molecules based on this scaffold against the SGLT2 protein. eurekaselect.comresearcher.lifenih.gov The research identified a lead molecule, designated SK306, which exhibited the highest binding affinity for the target protein. eurekaselect.comresearcher.lifenih.gov Furthermore, computational tools were used to predict the physicochemical properties of the designed molecules, such as the logarithm of the partition coefficient (LogP), to ensure favorable absorption and elimination characteristics. eurekaselect.comresearcher.lifenih.govbenthamdirect.com

The table below summarizes the key findings from this scaffold-based design of SGLT2 inhibitors.

ParameterFindingSource
Scaffold This compound eurekaselect.comresearcher.life
Target SGLT2 protein (3dh4 from Vibrio parahaemolyticus) eurekaselect.comnih.gov
Modeling Technique Molecular Docking (AutoDock Vina) eurekaselect.comnih.gov
Lead Compound SK306 (highest binding affinity) eurekaselect.comresearcher.life
Predicted LogP Range 2.82 - 3.79 eurekaselect.comresearcher.life

Beyond drug design, computational studies have been crucial for understanding the fundamental chemistry of the this compound system, which is vital for its effective use as a design scaffold. Density Functional Theory (DFT) calculations, for example, have been used to investigate the stability and rearrangement of different isomers. In studies related to the synthesis of the tricarboxylate core of squalestatins and zaragozic acids, DFT calculations correctly predicted that the energy difference between a 6,8-dioxabicyclo[3.2.1]octane derivative and its rearranged 2,8-dioxabicyclo[3.2.1]octane isomer was small, a finding that was not accurately reflected by simpler force field calculations. rsc.orgsemanticscholar.orgnih.gov This highlights the power of higher-level computational methods in predicting the outcomes of chemical reactions involving this scaffold.

Quantum chemical calculations have also been applied to elucidate the formation mechanisms of complex molecules incorporating the 6,8-dioxabicyclo[3.2.1]octane core. bakhtiniada.ru These studies provide detailed energy profiles of reaction pathways, calculating activation barriers for key synthetic steps. bakhtiniada.ru Such mechanistic insights are invaluable for optimizing reaction conditions and designing efficient synthetic routes to novel scaffold derivatives. For example, calculations have been used to determine the activation barriers for the addition of a carbanion to an unsaturated ketone during the stereoselective assembly of a substituted 6,8-dioxabicyclo[3.2.1]octane. bakhtiniada.ru

Furthermore, computational modeling has been used to understand the enzymatic transformations that lead to the formation of natural products containing the 2,6-dioxabicyclo[3.2.1]octane ring system. nih.gov These studies suggest that the formation of the bicyclic ether from a polyene precursor is facilitated within an enzyme's active site. nih.gov By calculating the energy differences between possible reaction pathways, researchers can predict the product that is most likely to be formed, providing insight into the biosynthesis of these complex natural structures. nih.gov

The research findings from various computational approaches are summarized in the table below.

Computational MethodApplication in Scaffold DesignResearch Finding
Molecular Docking Design of SGLT2 inhibitorsIdentified lead compounds with high binding affinity to the target protein. eurekaselect.comresearcher.lifenih.gov
DFT Calculations Predicting isomer stabilityCorrectly predicted a small energy difference between 6,8- and 2,8-dioxabicyclo[3.2.1]octane systems, where force field methods failed. rsc.orgnih.gov
Quantum Chemical Calculations Elucidating reaction mechanismsDetermined activation barriers for key steps in the synthesis of complex this compound derivatives. bakhtiniada.ru
General Computational Chemistry Understanding biosynthesisSuggested enzyme facilitation is key in the formation of the 2,6-dioxabicyclo[3.2.1]octane ring in natural products. nih.gov

Applications of Dioxabicyclo 3.2.1 Octane As Synthetic Intermediates and Scaffolds

Role in Natural Product Total Synthesis

The dioxabicyclo[3.2.1]octane skeleton serves as a central scaffold in numerous complex natural products, dictating their three-dimensional structure and, consequently, their biological activity. Synthetic strategies toward these molecules often hinge on the efficient and stereocontrolled construction of this bicyclic ketal system.

Zaragozic Acids/Squalestatins

The zaragozic acids, also known as squalestatins, are a family of fungal metabolites that are potent inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. thieme-connect.comrsc.org A central feature of these molecules is a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core. thieme-connect.comnih.gov The synthesis of this core has been a significant challenge for chemists due to the presence of multiple contiguous stereocenters and dense functionality. thieme-connect.comnih.gov

Key synthetic approaches have focused on constructing the C1-C1' bond by adding a functionalized sidechain to a bicyclic core precursor lactone. rsc.org Subsequent acid-induced deprotection and ring closure yields the desired 2,8-dioxabicyclo[3.2.1]octane skeleton. rsc.org Other strategies have employed photochemical C(sp3)-H acylation to install the fully substituted carbon centers at C4 and C5. nih.gov The complexity of the zaragozic acid core, with its embedded gem-C,C-furanoside fragment and fully substituted carbons at C1, C4, and C5, continues to inspire the development of novel synthetic methodologies. rsc.org

CompoundKey Synthetic ChallengeSynthetic Strategy Highlight
Zaragozic Acid CInstallation of contiguous C4- and C5-fully substituted carbons. nih.govPhotochemical C(sp³)-H acylation. nih.gov
Squalestatin S1Construction of the densely oxygenated 2,8-dioxabicyclo[3.2.1]octane core. rsc.orgAcid-promoted cascade reaction of a bicyclic lactone precursor. rsc.org

Aurovertins

Aurovertins are fungal polyketides that act as potent inhibitors of ATP synthase. nih.govacs.orgnih.gov These molecules feature an unusual 2,6-dioxabicyclo[3.2.1]octane ring system connected to an α-pyrone via a triene linker. nih.govnih.gov The biosynthesis of this core is proposed to occur through the regioselective oxidation of a polyene precursor, followed by a cascade of epoxide openings. nih.govacs.orgnih.gov

Research has shown that only four enzymes are required to produce aurovertin (B1171891) E, the biosynthetic precursor to other derivatives. nih.govacs.org A flavin-dependent monooxygenase and an epoxide hydrolase iteratively transform the terminal triene portion of the precursor into the this compound scaffold. nih.govacs.org A key intermediate in this transformation is a tetrahydrofuranyl polyene, which undergoes epoxidation and an anti-Baldwin 6-endo-tet ring opening to yield the final bicyclic ether product. nih.govacs.orgnih.gov The ineffectiveness of aurovertin T, which lacks the 2,6-dioxabicyclo[3.2.1]octane system, highlights the critical role of this scaffold for its biological activity. rsc.org

Brevicomins

Brevicomins are insect pheromones that possess the 6,8-dioxabicyclo[3.2.1]octane skeleton. nih.govoregonstate.edu For instance, exo-brevicomin (B1210355) (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a significant semiochemical for several beetle species. nih.gov Its biosynthesis involves the enzyme-catalyzed cyclization of the precursor 6,7-epoxynonan-2-one. nih.gov

Numerous synthetic strategies have been developed to access the brevicomin scaffold. One notable approach involves the desymmetrization of trienes derived from diols via ring-closing metathesis to stereoselectively construct the 6,8-dioxabicyclo[3.2.1]octane core. oregonstate.edu Other methods include a catalytic hetero-Diels-Alder-allylboration sequence and the intramolecular acetalization of epoxy dicarbonyl compounds. thieme-connect.comresearchgate.net

Brevicomin IsomerKey Synthetic Approach
(+)-exo-BrevicominDesymmetrization of a triene via ring-closing metathesis. oregonstate.edu
(+)-iso-exo-BrevicominCatalytic hetero-Diels-Alder-allylboration sequence. thieme-connect.com
(-)-endo-BrevicominIntramolecular acetalization of an epoxy dicarbonyl compound. researchgate.net

Siladenoserinol A and Analogs

Siladenoserinol A is a potent inhibitor of the p53-Hdm2 interaction, isolated from a tunicate of the Didemnidae family. oup.com This marine natural product features a unique 6,8-dioxabicyclo[3.2.1]octane backbone decorated with two distinct side chains containing sulfamated serinol and glycerophosphocholine groups. oup.com

The total synthesis of siladenoserinol A has been accomplished, with key steps including the construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton via Au(III)-catalyzed cycloisomerization of a 6,7-dihydroxy-2-alkynoate. elsevierpure.comresearchgate.net The side chains are introduced through Julia-Kocienski olefination and Horner-Wadsworth-Emmons reactions. elsevierpure.comresearchgate.net Synthetic studies have revealed that the sulfamate (B1201201) group is crucial for its inhibitory activity. oup.com Furthermore, analogs with a benzoyl group on the bicyclic core have shown enhanced potency. oup.com The synthesis and evaluation of diastereomeric analogs have indicated that while the stereochemistry of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a factor in its potency, it is not essential for the inhibition of the p53-Hdm2 interaction. oup.com

Other Bioactive Natural Products Featuring the this compound Core

The this compound scaffold is a recurring motif in a variety of other bioactive natural products, underscoring its importance in medicinal chemistry. acs.org

Didemniserinolipids : A series of serinol derivatives isolated from marine tunicates that possess a 6,8-dioxabicyclo[3.2.1]octane core. springerprofessional.de

Frontalin (B1251666) : An insect pheromone with a structurally similar bicyclic acetal (B89532) framework to brevicomin. oregonstate.edutandfonline.com

Palytoxin and Pinnatoxin D : Complex marine toxins that contain the 6,8-dioxabicyclo[3.2.1]octane nucleus as a structural element. oregonstate.edu

Decurrenside A and Sorangicin A : Natural products from plants and myxobacteria, respectively, that feature the 2,6-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org

The prevalence of this structural unit has spurred the development of numerous synthetic methods for its construction. acs.org

Development of Functionalized this compound Derivatives for Biological Research

The inherent biological relevance of the this compound scaffold has prompted the development of novel functionalized derivatives for biological and medicinal research. These efforts aim to explore new chemical space and generate compounds with tailored biological activities.

A notable example is the synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds. These rigid δ-amino acids can act as dipeptide isosteres and reverse-turn mimetics, making them valuable tools in peptidomimetic chemistry. researchgate.net Biological assays of these compounds have revealed that N-aryl substituted derivatives exhibit significant affinity and selectivity for monoamine transporters, suggesting their potential as a new class of DAT ligands. researchgate.net

Furthermore, sulfur-containing derivatives of 6,8-dioxabicyclo[3.2.1]octanes have been synthesized through the click hydrothiolation of 7-methylene-6,8-dioxabicyclo[3.2.1]octanes. thieme-connect.com This provides access to a new family of functionalized bicyclic scaffolds. The development of benzofused this compound scaffolds has also been achieved through a cooperative Rh/achiral phosphoric acid-enabled [3+3] cycloaddition, offering rapid access to molecularly complex oxa-bridged heterocycles. acs.org These synthetic advancements open avenues for the creation of diverse libraries of this compound derivatives for biological screening and drug discovery programs. rsc.org

Scaffolds for Peptidomimetic Chemistry

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial strategy in drug discovery to overcome the limitations of native peptides, such as poor bioavailability and rapid degradation. The 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, often derived from tartaric acid and amino acids (termed BTAa), has been extensively utilized in this area. mdpi.comresearchgate.net These bicyclic structures serve as conformationally constrained dipeptide isosteres, capable of mimicking reverse turns in peptide chains. researchgate.net

The rigid nature of the this compound core allows for the precise positioning of side-chain functionalities, mimicking the spatial arrangement of amino acid residues in a natural peptide. mdpi.com This has led to the successful incorporation of these scaffolds into cyclic and linear peptides to induce specific secondary structures. researchgate.net For instance, BTAa scaffolds with a carboxylic group in the 7-endo position have been shown to act as effective mimetics of β-turns. researchgate.net Furthermore, a rigid delta-amino acid constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffold has been synthesized and proposed as a Gly-Asn dipeptide mimetic. researchgate.net The synthesis of these scaffolds often involves key steps such as the condensation of glycidol (B123203) and tartaric acid derivatives, followed by intramolecular trans-acetalization. researchgate.net

Inhibitor Design based on this compound Scaffolds

The unique three-dimensional structure of the this compound skeleton makes it an excellent scaffold for the design of enzyme and protein inhibitors. Its derivatives have been investigated as inhibitors for a range of therapeutic targets.

SGLT2 Inhibitors:

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Researchers have designed novel SGLT2 inhibitors based on the this compound scaffold. nih.govresearcher.lifeeurekaselect.com In silico molecular docking studies have been performed to evaluate the binding affinity of these designed molecules against the SGLT2 protein. nih.govresearcher.life For example, a designed molecule, SK306, demonstrated a high binding affinity for the 3dh4 SGLT2 protein of Vibrio parahaemolyticus. nih.gov The designed inhibitors based on this scaffold are predicted to have favorable lipophilic properties (LogP values between 2.82 and 3.79) for good absorption and elimination, and are also predicted to be non-toxic and non-carcinogenic. nih.govresearcher.lifeeurekaselect.com

HIV Protease Inhibitors:

The this compound framework has been incorporated into the design of potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the virus. One approach involves using 8-oxabicyclo[3.2.1]octan-6-ol derivatives as P2-ligands, which are designed to interact with the S2 subsite of the HIV-1 protease. nih.gov Several of these inhibitors have shown potent enzyme inhibitory activity and antiviral activity in MT-2 cells. nih.gov For instance, an inhibitor with an (S)-oxycarbonyl functionality at this position exhibited a Ki value of 1.6 nM and an EC50 value of 250 nM. nih.gov

Additionally, a library of peptidomimetic scaffolds based on the 6,8-dioxa-3-azabicyclo[3.2.1]-octane core has been screened against HIV protease. researchgate.net This screening led to the identification of hit compounds with IC50 values in the sub-micromolar range. researchgate.net The bicyclic acetal portion of these scaffolds is thought to act as a potential transition state analogue, interacting with the catalytic aspartic acid residues of the enzyme. researchgate.net

Compound/ScaffoldTargetActivity MeasurementValue
8-oxabicyclo[3.2.1]octanol derivative with (S)-oxycarbonylHIV-1 ProteaseKi1.6 nM
8-oxabicyclo[3.2.1]octanol derivative with (S)-oxycarbonylHIV-1EC50250 nM
6,8-dioxa-3-azabicyclo[3.2.1]-octane scaffold hitHIV-1 ProteaseIC50Sub-micromolar

Dopamine (B1211576) Transporter Ligands:

The dopamine transporter (DAT) is a key protein in the central nervous system, and ligands that interact with it have therapeutic potential for conditions like Parkinson's disease and ADHD. A series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes have been designed and synthesized as a novel class of DAT ligands. nih.gov These compounds, which have a tropane-like structure, were evaluated for their in vitro binding properties to human dopamine (hDAT) and serotonin (B10506) (hSERT) transporters. nih.gov

Biological assays revealed that compounds with an N-3 atom substituted with aryl groups displayed significant affinity and selectivity for monoamine transporters. nih.gov Notably, one compound, designated 5d, exhibited an IC50 of 21 nM for DAT and showed good selectivity over SERT (IC50 = 1042 nM). nih.gov This suggests that the 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane framework is a promising scaffold for the development of new DAT ligands. nih.gov

CompoundTargetIC50
5dhDAT21 nM
5dhSERT1042 nM

Catalytic Applications of Chiral this compound Derivatives

Chiral derivatives of this compound are valuable as building blocks for the synthesis of catalysts and chiral auxiliaries. nih.gov The inherent chirality of these scaffolds, often derived from natural sources like cellulose, can be transferred to catalytic systems for asymmetric synthesis. acs.org While the direct use of a this compound derivative as a catalyst is less commonly reported, their role as a foundational structure for more complex catalytic molecules is significant. For instance, the rigid bicyclic framework can be functionalized to create chiral ligands for metal-catalyzed reactions. The stereochemically defined structure of these ligands can effectively control the stereochemical outcome of a reaction.

Furthermore, the synthesis of the this compound framework itself has been achieved through catalytic asymmetric methods. One such strategy involves a carbonyl ylide cycloaddition to construct the exo-7-aryl-6,8-dioxabicyclo[3.2.1]octane framework. koreascience.kr Additionally, a palladium-organo relay catalysis has been developed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates. acs.org These catalytic methods provide efficient access to enantiomerically enriched this compound derivatives, which can then be used as chiral building blocks in other synthetic applications.

Utility as Bio-based Platform Chemicals

This compound derivatives, particularly levoglucosenone (B1675106), are recognized as important bio-based platform chemicals. nih.govacs.orgnih.govnih.gov Levoglucosenone is a chiral molecule that can be readily obtained from the acid-catalyzed pyrolysis of cellulose, a renewable and abundant biopolymer. nih.govacs.orgwikipedia.org This makes it an attractive and sustainable starting material for the synthesis of a wide variety of value-added chemicals. nih.gov

The chemical versatility of levoglucosenone, with its α,β-unsaturated ketone and masked aldehyde functionalities, allows for a broad range of chemical transformations. acs.org It serves as a chiral building block for the synthesis of enantiopure butenolides, dihydropyrans, and other biologically active compounds. nih.gov Furthermore, levoglucosenone and its derivatives are being explored for the production of bio-based polymers. stanford.edumonash.eduacs.org For example, 2-oxo-3,8-dioxabicyclo[3.2.1]octane (ODO), a bicyclic lactone derived from biomass, can be polymerized to produce polyesters with enhanced thermomechanical properties. stanford.edudigitellinc.com Copolymers of ODO with poly(lactic acid) (PLA) have shown improved toughness and elongation at break compared to native PLA. stanford.edu The hydrogenation product of levoglucosenone, dihydrolevoglucosenone (Cyrene™), is utilized as a greener, biodegradable, and non-toxic aprotic solvent. nih.gov

Future Research Directions and Challenges in Dioxabicyclo 3.2.1 Octane Chemistry

Novel Synthetic Methodologies and Access to Underexplored Isomers

The development of efficient and stereoselective methods for the construction of the dioxabicyclo[3.2.1]octane core remains a cornerstone of research in this area. While classical methods have proven effective, the pursuit of novel and more versatile synthetic strategies is crucial for accessing a wider range of structural analogs and underexplored isomers.

One promising approach involves the application of ring-closing metathesis (RCM) . A novel strategy for the stereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton, found in pheromones like brevicomin, has been developed using the desymmetrization of triene substrates via RCM. This method offers a conceptually new disconnection and has the potential for enantioselective synthesis through the use of chiral metathesis catalysts.

Domino reactions and cascade sequences offer an elegant and atom-economical route to complex molecular architectures. For instance, a modular synthesis of 2,8-dioxabicyclo[3.2.1]octane ketals has been achieved through a vanadium-catalyzed cascade of epoxidation and ring rearrangement of ε-hydroxyl-β,γ-unsaturated ketones. Mechanistic studies suggest that the V(V) species, generated in situ, promotes the stereospecific ring rearrangement. Furthermore, a glycine-catalyzed direct domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in an aqueous medium has been reported, providing an environmentally benign and efficient route to this cyano-substituted isomer. beilstein-journals.org

The exploration of underexplored isomers is a key area for future research. While the 6,8- and 2,8-isomers are relatively well-studied due to their prevalence in nature, other constitutional isomers such as the 2,6-, 3,8-, and 6,7-dioxabicyclo[3.2.1]octanes remain less chartered territories. The development of synthetic routes to these isomers will undoubtedly open up new avenues for biological and materials science applications. For example, the 2,6-dioxabicyclo[3.2.1]octane unit, present in natural products like citreoviridinol and the aurovertins, has been synthesized via the acid-catalyzed cyclization of 4-hydroxytetrahydrofuran epoxides. scielo.br

IsomerSynthetic ApproachKey Features
6,8-Dioxabicyclo[3.2.1]octane Ring-Closing MetathesisDesymmetrization of trienes, potential for enantioselectivity.
2,8-Dioxabicyclo[3.2.1]octane Vanadium-catalyzed cascadeDomino epoxidation and rearrangement.
2,7-Dioxabicyclo[3.2.1]octane Glycine-catalyzed domino synthesisAqueous medium, environmentally benign. beilstein-journals.org
2,6-Dioxabicyclo[3.2.1]octane Acid-catalyzed cyclizationUtilizes 4-hydroxytetrahydrofuran epoxides as precursors. scielo.br

Advanced Mechanistic Insights into Complex Rearrangements

The this compound skeleton is prone to fascinating and often complex skeletal rearrangements, the mechanisms of which are not always fully understood. Gaining deeper mechanistic insights into these transformations is crucial for controlling reaction outcomes and harnessing them for synthetic purposes.

A significant area of investigation has been the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols . Treatment of these alcohols with thionyl chloride in pyridine (B92270) or under Appel conditions can induce an oxygen migration from C5 to C4, leading to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. scielo.brresearchgate.net Mechanistic studies have revealed that this rearrangement proceeds through a chlorosulfite or an alkoxytriphenylphosphonium intermediate, respectively. scielo.brresearchgate.net The stereochemistry of the starting alcohol plays a crucial role in determining the reaction pathway. For instance, the configuration of the alcohol at C4 can dictate which oxygen atom of the acetal (B89532) migrates. scielo.br

The formation of an oxocarbenium ion intermediate has been suggested in some of these rearrangements, which can then be trapped by a nucleophile. scielo.br The stereochemical outcome of this trapping can be influenced by the steric environment around the oxocarbenium ion, which is dictated by the substitution pattern on the bicyclic ring system.

Future research in this area should focus on:

Exploring the rearrangements of other this compound isomers to understand how the position of the oxygen atoms influences the stability of intermediates and the preferred rearrangement pathways.

Utilizing advanced spectroscopic techniques and computational modeling to characterize transient intermediates and transition states in these complex transformations.

Developing new reagents and conditions that can selectively promote or suppress specific rearrangement pathways, thereby increasing the synthetic utility of these reactions.

Diversification and Functionalization Strategies

The ability to selectively introduce functional groups onto the this compound scaffold is paramount for its application in areas such as drug discovery and materials science. Diversity-oriented synthesis (DOS) strategies, which aim to generate libraries of structurally diverse compounds from a common starting material, are particularly relevant in this context.

One approach to diversification involves the functionalization of pre-existing this compound cores . For example, the C-4 position of the 6,8-dioxabicyclo[3.2.1]octane system has been a target for functionalization. This has been achieved through various methods, including the introduction of bromine at C-4, which can then serve as a handle for further transformations.

Another powerful strategy is to incorporate diversity during the construction of the bicyclic framework . This can be achieved by using a variety of starting materials with different substitution patterns. For instance, functionalized 6,8-dioxabicyclo[3.2.1]octanes can be prepared in a two-step process from a range of aldehydes and methyl vinyl ketone. nih.gov This modular approach allows for the rapid generation of a library of analogs with diverse substituents.

The development of peptidomimetics based on the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold highlights the potential of this core structure in medicinal chemistry. By varying the amino acid side chains and other substituents, libraries of these constrained dipeptide isosteres can be synthesized and screened for biological activity.

Future efforts in this area should be directed towards:

Developing novel and site-selective C-H functionalization methods to directly modify the this compound skeleton.

Exploring the use of multicomponent reactions to assemble the bicyclic core with a high degree of diversity in a single step.

Synthesizing and evaluating libraries of this compound derivatives for a wide range of biological targets and material properties.

Integration of Computational Design with Synthetic Efforts

The synergy between computational chemistry and synthetic organic chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules with desired properties. In the context of this compound chemistry, computational tools can be employed to guide synthetic planning, predict reaction outcomes, and rationalize mechanistic pathways.

In silico screening has emerged as a valuable tool in drug discovery. For example, SGLT2 inhibitors based on the this compound scaffold have been designed with the aim of identifying new lead molecules for the treatment of diabetes. Molecular docking studies can be used to predict the binding affinity of designed molecules to their biological target, allowing for the prioritization of synthetic efforts towards the most promising candidates.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms and stereoselectivity. For instance, quantum chemical calculations have been used to study the mechanism of formation of a 1,5-diketone, a key intermediate in the stereoselective synthesis of a substituted 6,8-dioxabicyclo[3.2.1]octane. These calculations can help to elucidate the energetics of different reaction pathways and identify the factors that control the stereochemical outcome of a reaction.

Furthermore, computational methods can be used to predict the spectroscopic properties of different isomers and conformers, which can be invaluable in the characterization of new compounds.

The future of this compound chemistry will likely see an even greater integration of computational and experimental approaches. Key areas for development include:

The use of machine learning and artificial intelligence to predict the outcome of reactions and to design novel synthetic routes.

The development of more accurate and efficient computational models for predicting the biological activity and physical properties of this compound derivatives.

The establishment of a feedback loop where experimental results are used to refine and improve computational models, leading to a more predictive and efficient discovery process.

By embracing these future research directions and tackling the associated challenges, the scientific community can continue to unlock the full potential of the this compound scaffold in a wide range of scientific disciplines.

Q & A

Q. What are the common synthetic strategies for constructing the dioxabicyclo[3.2.1]octane core in natural products?

The this compound core is typically synthesized via epoxide ring-opening cascades or acid-promoted intramolecular cyclizations . For example, a second-generation synthesis of the core for (+)-sorangicin A involved a three-component union , KHMDS-promoted epoxide ring formation , and chemoselective Sharpless dihydroxylation to achieve stereochemical fidelity . Another approach used iodine-catalyzed diastereoselective cyclization of δ-hydroxy α,β-unsaturated aldehydes with allyltrimethylsilane, yielding the bicyclic system in 21% overall yield .

Q. Which analytical techniques are critical for confirming the structure of substituted dioxabicyclo[3.2.1]octanes?

  • Mass spectrometry (MS) : Substituent-dependent fragmentation patterns (e.g., loss of C-7 groups) help identify structural features .
  • NMR spectroscopy : Lanthanide-induced shift (LIS) data and NOE correlations resolve stereochemistry, as demonstrated in multistriatin-d3 isomer studies .
  • X-ray crystallography : Used to confirm absolute configurations, such as in the fungal metabolite disseminin B .

Q. What role does the this compound motif play in bioactive natural products?

This scaffold is pivotal in molecules like sorangicin A (antimicrobial) and cyclodidemniserinol trisulfate (HIV-1 integrase inhibitor). Its rigidity and oxygenated bridges enable precise molecular recognition in biological targets . Modular synthesis of this core supports diversity-oriented drug discovery .

Advanced Research Questions

Q. How do complex substituents influence mass spectral interpretation of dioxabicyclo[3.2.1]octanes?

Substituents at C-7 (e.g., acetyl, hydroxyethyl) dominate fragmentation, generating base peaks corresponding to their loss. However, steric hindrance or electronic effects from C-2/C-5 methyl/ethyl groups can suppress key fragments, complicating spectral analysis. For instance, 5-methyl-2-isopropyl derivatives show prominent M–CH3CH2 peaks, while unsubstituted analogs exhibit distinct fragmentation pathways .

Q. What challenges arise in achieving stereochemical control during bicyclic core synthesis?

  • Epoxide ring-opening cascades : Chemoselectivity requires precise Lewis acid mediation (e.g., BF3•OEt2) to avoid undesired side reactions .
  • Asymmetric induction : Two-directional strategies using chiral building blocks (e.g., furan-3,4-dimethanol derivatives) enable stereocontrolled assembly of hexaol diketones, critical for zaragozic acid cores .
  • Diastereoselective cyclizations : Iodine catalysis achieves >90% trans-selectivity in dihydropyran formation, essential for (+)-sorangicin A synthesis .

Q. How can researchers resolve contradictions in mass spectral data across substituted derivatives?

Contradictions often stem from substituent positioning (e.g., C-2 methyl vs. C-5 ethyl). Systematic comparison of isotopically labeled analogs (e.g., deuterated multistriatin) and computational modeling of fragmentation pathways can clarify discrepancies. For example, C-2 methyl groups in some derivatives do not correlate with expected fragmentation, necessitating re-evaluation of mechanistic assumptions .

Q. What strategies enable late-stage functionalization of the this compound core?

  • Stille cross-coupling : Introduces (Z,Z,E)-triene systems without compromising stereochemistry, as shown in sorangicin A synthesis .
  • Chemoselective oxidation : Takai olefination and Sharpless dihydroxylation modify peripheral groups while preserving the bicyclic core .
  • Enzymatic resolution : Applied to separate enantiomers in frontalin analogs, leveraging chiral stationary phases or lipases .

Data Contradiction Analysis

  • Mass spectral anomalies : and highlight conflicting fragmentation patterns for C-2 substituted vs. unsubstituted derivatives. This suggests that steric shielding or electronic redistribution from adjacent groups alters fragmentation pathways, requiring case-specific interpretation .
  • Stereochemical assignments : Discrepancies in LIS data for multistriatin-d3 isomers underscore the need for complementary techniques (e.g., NOESY, X-ray) to confirm configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.